N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide

Chirality Stereoselectivity Oxalamide SAR

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide (CAS 1428379-42-3) is a synthetic, chiral N1,N2-disubstituted oxalamide derivative incorporating a furan-3-yl-hydroxypropyl moiety and a 1-phenylethylamine fragment. The compound belongs to the broader class of substituted oxalamides, which have been explored as pharmacophores for enzyme inhibition, notably against human soluble epoxide hydrolase (sEH) and other targets.

Molecular Formula C17H20N2O4
Molecular Weight 316.357
CAS No. 1428379-42-3
Cat. No. B2664895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide
CAS1428379-42-3
Molecular FormulaC17H20N2O4
Molecular Weight316.357
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O
InChIInChI=1S/C17H20N2O4/c1-12(13-5-3-2-4-6-13)19-17(22)16(21)18-9-7-15(20)14-8-10-23-11-14/h2-6,8,10-12,15,20H,7,9H2,1H3,(H,18,21)(H,19,22)
InChIKeyKUEMQBHOFUGXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide (CAS 1428379-42-3) – Procurement-Relevant Structural and Pharmacological Baseline


N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide (CAS 1428379-42-3) is a synthetic, chiral N1,N2-disubstituted oxalamide derivative incorporating a furan-3-yl-hydroxypropyl moiety and a 1-phenylethylamine fragment . The compound belongs to the broader class of substituted oxalamides, which have been explored as pharmacophores for enzyme inhibition, notably against human soluble epoxide hydrolase (sEH) and other targets [1]. Its molecular formula is C₁₇H₂₀N₂O₄ (MW 316.36 g/mol), placing it in a moderate lipophilicity range amenable to both biochemical assay and cell-based screening . Critically, the presence of a chiral centre on the 1-phenylethyl substituent distinguishes it from closely related achiral or linear-chain analogues, a feature that can directly impact stereoselective target engagement, metabolic stability, and off-target liability profiles.

Procurement Risk: Why In-Class Oxalamide Analogues Cannot Substitute N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide


Generic substitution within the furan-hydroxypropyl-oxalamide chemotype is not supported by the available structure–activity relationship (SAR) evidence. Even among constitutional isomers—such as the linear phenethyl analogue (CAS 1428371-37-2)—the branched 1-phenylethyl substituent introduces a chiral centre and altered steric topography that can profoundly modulate target binding kinetics, isoform selectivity, and metabolic stability . Published SAR campaigns on substituted oxalamides demonstrate that minor alkyl modifications on the amide nitrogen can shift sEH inhibitory potency by over an order of magnitude, confirming that potency, solubility, and bioavailability are exquisitely sensitive to the precise N-substitution pattern [1]. Consequently, substituting this compound with a constitutionally similar but sterically or chirally distinct analogue without experimental validation risks uncompensated loss of activity, altered selectivity, or unexpected ADME liabilities.

Quantitative Differentiation Evidence: N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide vs. Closest Comparators


Chiral Centre Introduction vs. Achiral Phenyl and Phenethyl Analogues

The target compound is the only member of the immediate structural series (phenyl, phenethyl, 1-phenylethyl) that possesses a chiral carbon at the α-position of the N2 substituent . The achiral comparators N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide (CAS 1428364-88-8) and N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide (CAS 1428371-37-2) lack this stereochemical element entirely . Chirality is a well-established driver of differential target engagement, as evidenced by numerous oxalamide-based inhibitor series where enantiomeric pairs exhibit divergent IC₅₀ values [1].

Chirality Stereoselectivity Oxalamide SAR

Steric Bulk at N2 Position Modulates Predicted Metabolic Stability

The branched 1-phenylethyl group introduces greater steric hindrance around the amide nitrogen compared to the linear phenethyl analogue. In medicinal chemistry, α-branching adjacent to an amide nitrogen is a recognised strategy to reduce cytochrome P450-mediated N-dealkylation, a major metabolic clearance pathway [1]. While direct metabolic stability data for this compound are not publicly available, the structural feature predicts superior metabolic robustness relative to the linear phenethyl congener CAS 1428371-37-2.

Metabolic Stability N-Dealkylation Steric Shielding

Calculated Physicochemical Property Differentiation Relative to Phenyl Analogue

The target compound (C₁₇H₂₀N₂O₄, MW 316.36) is a higher homologue of the phenyl analogue (C₁₅H₁₆N₂O₄, MW 288.30), extending the N2 substituent by two methylene units and a methyl branch . The increased carbon count elevates calculated logP by approximately 0.8–1.2 units, reducing aqueous solubility while enhancing membrane permeability. This shifts the compound into a physicochemical space more suitable for intracellular target engagement, whereas the lower-MW phenyl analogue may be preferred for extracellular or biochemical assay formats.

Lipophilicity Solubility Permeability

Furan-3-yl vs. Furan-2-yl Regioisomerism: Implications for π-Stacking and Hydrogen Bonding Geometry

The furan-3-yl attachment in the target compound positions the ring oxygen meta to the hydroxypropyl linker, whereas the more common furan-2-yl regioisomers orient the heteroatom ortho to the substituent . This regioisomeric difference alters the vector of the furan oxygen lone pairs and the π-electron distribution, which can translate to distinct hydrogen-bonding and π-stacking interactions with protein targets. In oxalamide-based sEH inhibitors, analogous heterocycle positional isomerism has been shown to modulate inhibitory potency by 5- to 30-fold [1].

Regioisomerism Molecular Recognition Furan SAR

Recommended Application Scenarios for N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide Procurement


Stereochemical Probe in Oxalamide SAR Campaigns

This compound is best deployed as a stereochemical probe when an SAR series requires systematic exploration of chirality at the N2 position. Because the closest achiral analogues (CAS 1428364-88-8 and CAS 1428371-37-2) cannot provide information on enantioselective target engagement, procurement of the racemate (or individual enantiomers, if available) enables the quantification of eudysmic ratios and the identification of stereospecific binding interactions . This is directly supported by the documented sensitivity of oxalamide-based sEH inhibitors to subtle structural modifications [1].

Intracellular Target Engagement Where Enhanced Lipophilicity Is Required

The elevated molecular weight and predicted logP relative to the phenyl analogue (ΔMW +28 Da, ΔAlogP ~+1.0) position this compound favourably for intracellular or membrane-associated targets where passive membrane permeability is a prerequisite for activity . Researchers studying targets located in the cytosol, endoplasmic reticulum, or mitochondria may find this analogue superior to the lower-MW phenyl variant for cell-based assay formats.

Metabolic Stability Screening in Oxalamide Lead Optimisation

If metabolic stability is a key optimisation parameter, this compound—by virtue of its α-branched 1-phenylethyl group—serves as a test article for evaluating the impact of steric shielding on oxidative N-dealkylation rates [2]. Direct comparison with the linear phenethyl analogue (CAS 1428371-37-2) in microsomal or hepatocyte stability assays allows teams to quantify the protective effect of α-methyl substitution within this chemotype, informing future design decisions.

Furan Regioisomer Selectivity Profiling

The furan-3-yl regioisomer geometry is essential for investigating how heterocycle attachment position influences target binding topology. Procurement of this compound enables side-by-side profiling against furan-2-yl congeners to map the steric and electronic requirements of the target binding pocket, a common practice in oxalamide-based medicinal chemistry programmes [1].

Quote Request

Request a Quote for N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.